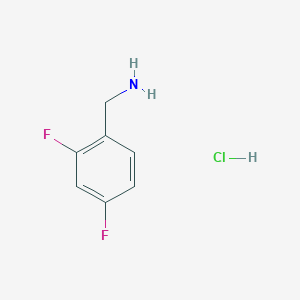

2,4-Difluorobenzylamine hydrochloride

Description

Contextual Significance of Fluorinated Benzylamines in Chemical Science

Fluorinated organic molecules, particularly benzylamines, hold a special place in chemical science due to the profound effects that fluorine substitution can have on a molecule's properties. The introduction of fluorine, the most electronegative element, can significantly alter a compound's lipophilicity, metabolic stability, binding affinity, and basicity. nih.govtandfonline.com These modifications are highly desirable in drug discovery and development, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.govtandfonline.com

The presence of fluorine can enhance a molecule's ability to permeate biological membranes and can block metabolic pathways, thereby increasing the drug's half-life. nih.govresearchgate.net Furthermore, fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can lead to stronger and more selective binding to biological targets. tandfonline.comnih.gov This has led to a significant number of pharmaceuticals containing at least one fluorine atom. researchgate.net

Overview of Research Trajectories for 2,4-Difluorobenzylamine (B110887) Hydrochloride

Research involving 2,4-Difluorobenzylamine hydrochloride has primarily focused on its application as a key synthetic intermediate. Its versatile reactivity allows for its incorporation into a wide range of molecular scaffolds.

A significant area of research has been its use in the synthesis of pharmaceutical agents. aosc.inchemimpex.com For instance, it is a critical component in the synthesis of certain antiretroviral drugs used in the treatment of HIV/AIDS. archivemarketresearch.comarchivemarketresearch.com The compound's structure is also found in molecules investigated for their potential as anticancer agents. Beyond pharmaceuticals, it is utilized in the development of agrochemicals, such as herbicides and insecticides, with the goal of creating more effective and environmentally benign products. aosc.inchemimpex.com In the field of materials science, this compound is employed in the formulation of advanced polymers and coatings.

The synthesis of 2,4-Difluorobenzylamine itself is an active area of research, with efforts focused on developing more efficient, cost-effective, and environmentally friendly production methods. archivemarketresearch.comguidechem.com Common synthetic routes include the catalytic reduction of 2,4-difluorobenzonitrile (B34149) or 2,4-difluorobenzaldehyde (B74705), and a multi-step process involving halomethylation followed by amination. google.com

Below is a table summarizing some of the key properties of 2,4-Difluorobenzylamine:

| Property | Value |

| CAS Number | 72235-52-0 |

| Molecular Formula | C7H7F2N |

| Molecular Weight | 143.13 g/mol . nih.gov |

| Appearance | Colorless to pale yellow liquid or crystalline solid. aosc.in |

| Boiling Point | 129-130°C. aosc.in |

| Density | 1.204 g/mL at 25 °C. chemicalbook.comsigmaaldrich.com |

Academic Research Landscape and Scope

The academic research landscape for this compound is broad, spanning organic synthesis, medicinal chemistry, and materials science. Researchers are continuously exploring new applications for this versatile building block. Studies often focus on the design and synthesis of novel compounds with potential therapeutic or industrial applications.

The scope of research includes:

Development of Novel Synthetic Methodologies: Creating more efficient and sustainable routes to synthesize 2,4-Difluorobenzylamine and its derivatives. archivemarketresearch.com

Medicinal Chemistry: Incorporating the 2,4-difluorobenzyl moiety into new drug candidates to improve their pharmacological properties. chemimpex.com

Agrochemical Research: Designing new pesticides and herbicides with enhanced efficacy and reduced environmental impact. aosc.inchemimpex.com

Polymer and Materials Science: Utilizing 2,4-Difluorobenzylamine to create new materials with tailored properties.

The ongoing investigation into the properties and applications of this compound underscores its importance in contemporary chemical research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8ClF2N |

|---|---|

Molecular Weight |

179.59 g/mol |

IUPAC Name |

(2,4-difluorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H7F2N.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |

InChI Key |

PEMATHLCBDOYEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Routes for 2,4-Difluorobenzylamine (B110887) Hydrochloride

The traditional preparation of 2,4-Difluorobenzylamine hydrochloride often involves direct functional group transformations of readily available precursors. Two of the most common methods are the catalytic hydrogenation of 2,4-Difluorobenzonitrile (B34149) and the reductive amination of 2,4-Difluorobenzaldehyde (B74705).

Catalytic Hydrogenation of 2,4-Difluorobenzonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. In the case of 2,4-Difluorobenzylamine, this is achieved through the catalytic hydrogenation of 2,4-Difluorobenzonitrile. This method is advantageous due to the direct conversion of the nitrile group to the aminomethyl group.

The reaction is typically carried out in the presence of a metal catalyst. Raney Nickel is a commonly employed catalyst for this transformation. google.comchemicalbook.com The process involves reacting 2,4-Difluorobenzonitrile with hydrogen gas under pressure in the presence of the catalyst and ammonia. The ammonia atmosphere is crucial to suppress the formation of secondary and tertiary amines as byproducts. One reported synthesis using Raney Nickel in 2-propanol and aqueous ammonia at 60-80°C and under a pressure of 10 kg/cm ² resulted in a 90% yield with a purity of 99.3%. chemicalbook.com

Supported palladium catalysts, such as palladium on carbon (Pd/C), have also been utilized for the hydrogenation of benzonitrile to benzylamine, often with high yield and selectivity under mild conditions. researchgate.net

Catalytic Hydrogenation of 2,4-Difluorobenzonitrile

| Catalyst | Reagents | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) |

|---|

Reductive Amination of 2,4-Difluorobenzaldehyde

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. harvard.edu This process involves the reaction of a carbonyl compound, in this case, 2,4-Difluorobenzaldehyde, with an amine source, followed by reduction of the intermediate imine.

For the synthesis of 2,4-Difluorobenzylamine, 2,4-Difluorobenzaldehyde is reacted with ammonia and hydrogen gas in the presence of a catalyst. google.com Alternatively, ammonium (B1175870) formate can be used as both the ammonia source and the reducing agent. google.com This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines. harvard.edu The reaction is typically carried out in an alcohol solvent under a certain pressure. google.com

Multi-Step Synthetic Strategies from m-Difluorobenzene Precursors

An alternative approach to this compound begins with the more fundamental precursor, m-Difluorobenzene. This multi-step synthesis involves the initial introduction of a reactive functional group onto the aromatic ring, followed by its conversion to the desired amine.

Chloromethylation and Quaternary Ammonium Salt Formation

The first step in this synthetic sequence is the chloromethylation of m-Difluorobenzene. google.comgoogle.com This reaction introduces a chloromethyl group onto the benzene ring, primarily at the position para to one fluorine and ortho to the other, to yield 2,4-difluoro benzyl (B1604629) chloride. This is typically achieved by reacting m-Difluorobenzene with paraformaldehyde and a halogenating agent, such as concentrated hydrochloric acid, in the presence of a catalyst like zinc chloride or sulfuric acid. google.com

The resulting 2,4-difluoro benzyl chloride is then reacted with hexamethylenetetramine (also known as methenamine or urotropine) to form a quaternary ammonium salt. google.comgoogle.comorganic-chemistry.org This reaction, known as the Delépine reaction, is an SN2 process where the alkyl halide reacts with hexamethylenetetramine. organic-chemistry.org The starting materials are soluble in solvents like chloroform, while the quaternary ammonium salt product conveniently crystallizes out of the solution. organic-chemistry.org In one example, the reaction of 2,4-difluoro benzyl chloride with methenamine in dimethylbenzene at reflux for 2 hours yielded the quaternary ammonium salt in 97.2% yield with a purity of 99.3%. google.com

Quaternary Ammonium Salt Formation

| Reactants | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|

Subsequent Hydrolysis Reactions

The final step in this sequence is the acidic hydrolysis of the quaternary ammonium salt to yield the primary amine. google.comgoogle.comorganic-chemistry.org The hexamethylenetetramine salt is decomposed in the presence of a strong acid, such as concentrated hydrochloric acid, to form the amine hydrochloride, formaldehyde, and ammonium salt. organic-chemistry.org

The hydrolysis is often carried out by heating the quaternary ammonium salt in a mixture of an alcohol, like methanol, and concentrated hydrochloric acid. google.comgoogle.com After the reaction is complete, the solvent is removed, and the pH is adjusted with a base, such as ammonia, to liberate the free amine. The final product, 2,4-Difluorobenzylamine, can then be extracted and purified by vacuum distillation. google.com A reported procedure involving hydrolysis in methanol and concentrated hydrochloric acid, followed by workup, afforded 2,4-Difluorobenzylamine in 90.8% yield with a purity of 99.5%. google.com

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. A novel and potentially greener route to 2,4-Difluorobenzylamine starts with m-Difluorobenzene and proceeds through a carbonylation reaction to produce 2,4-Difluorobenzaldehyde. google.com This step can be achieved by reacting m-Difluorobenzene with carbon monoxide under pressure in the presence of a catalyst such as Na[Co(CO)4]. google.com The resulting aldehyde is then converted to the desired amine via reductive amination as described previously. This approach is considered advantageous due to its simple and easily obtainable raw materials and a more environmentally friendly route. google.com

Regioselective Functionalization and Derivatization

The primary amine functionality of 2,4-difluorobenzylamine serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Amidation is a fundamental transformation of the amine group in 2,4-difluorobenzylamine, leading to the formation of N-(2,4-difluorobenzyl) amides. These amides are prevalent in many biologically active compounds. The reaction typically involves the coupling of 2,4-difluorobenzylamine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride.

When reacting with an acyl chloride, the reaction is often carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally rapid and high-yielding. Alternatively, direct condensation with a carboxylic acid can be achieved using a variety of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

Table 3: Examples of Amidation Reactions with 2,4-Difluorobenzylamine

| Carboxylic Acid/Acyl Chloride | Coupling Agent/Base | Product |

|---|---|---|

| Acetic Anhydride | Pyridine | N-(2,4-Difluorobenzyl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(2,4-Difluorobenzyl)benzamide |

2,4-Difluorobenzylamine can serve as a key building block in the synthesis of various heterocyclic ring systems through condensation reactions. The primary amine group can react with bifunctional reagents to form cyclic structures.

A notable example is the synthesis of substituted pyrimidines. The condensation of an N-acyl derivative of 2,4-difluorobenzylamine with a nitrile can lead to the formation of a pyrimidine ring. This type of reaction often requires activation of the amide with an agent like trifluoromethanesulfonic anhydride. nih.gov Another approach involves the reaction of 2,4-difluorobenzylamine with a 1,3-dicarbonyl compound, such as a β-ketoester, which can lead to the formation of a dihydropyrimidine ring that can be subsequently oxidized to the aromatic pyrimidine. These reactions are crucial for accessing a diverse range of heterocyclic compounds with potential biological activities.

Table 4: Representative Condensation Reaction for Heterocycle Synthesis

| Reactants | Reagents and Conditions | Heterocyclic Product |

|---|---|---|

| N-(2,4-Difluorobenzyl)acetamide, Acetonitrile | Trifluoromethanesulfonic Anhydride, 2-Chloropyridine | 2-Methyl-4-(2,4-difluorophenyl)pyrimidine (hypothetical) |

The aromatic ring of 2,4-difluorobenzylamine, while generally electron-rich, can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. For the reaction to proceed, the ring typically needs to be activated by the presence of strong electron-withdrawing groups. While the benzylamine moiety itself is not strongly activating for SNAr, derivatization of the amine or introduction of other substituents can render the ring susceptible to nucleophilic attack.

For instance, if a strong electron-withdrawing group, such as a nitro group, is introduced onto the aromatic ring of a 2,4-difluorobenzylamine derivative, the fluorine atoms can become labile and susceptible to displacement by nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the solvent.

Furthermore, the fluorine atoms on the benzyl group of certain derivatives of 2,4-difluorobenzylamine could potentially be displaced via an intramolecular SN2 reaction if a suitable nucleophile is tethered to the nitrogen atom. cas.cn This pathway would lead to the formation of a cyclic product. The feasibility of such a reaction would depend on the length and flexibility of the tether and the nature of the nucleophile.

Table 5: Plausible Nucleophilic Substitution Pathways

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| N-(2,4-Difluoro-5-nitrobenzyl)acetamide | Methoxide | Heat, Polar Aprotic Solvent | N-(2-Fluoro-5-nitro-4-methoxybenzyl)acetamide |

Mechanistic Investigations of 2,4 Difluorobenzylamine Reactivity

Probing Reaction Mechanisms in Organic Synthesis

The primary amine group (-NH₂) of 2,4-difluorobenzylamine (B110887) characterizes it as a proficient nucleophile, participating in a variety of bond-forming reactions. A common application is in the formation of amide bonds, which are fundamental in the synthesis of pharmaceuticals. It has also been utilized in Ugi four-component condensation reactions to synthesize dipeptides. chemicalbook.com

The compound's utility extends to the synthesis of Schiff bases, which are formed through the condensation reaction of an amine with an aldehyde. ijpbs.comresearchgate.net These reactions are often catalyzed by acid and can be carried out under eco-friendly conditions, offering high product yields and simplified work-up procedures. nih.gov The resulting Schiff bases are valuable in their own right and can serve as ligands in coordination chemistry or as intermediates for further synthetic transformations. ijpbs.comresearchgate.net

Influence of Fluorine Substituents on Reaction Pathways and Selectivity

The two fluorine atoms on the aromatic ring of 2,4-difluorobenzylamine significantly influence its reactivity. Fluorine is the most electronegative element, and its presence can alter the electronic properties of the molecule, affecting reaction rates and regioselectivity. The fluorine substituents can exert both inductive and resonance effects, which can either activate or deactivate the aromatic ring towards certain reactions.

In the context of nucleophilic aromatic substitution (SNAr) reactions, fluorine atoms can act as leaving groups. The orientation of substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the reaction of 2,4-difluoronitrobenzene with substituted lithium phenoxides, the ratio of ortho to para substitution is dependent on the electronic properties of the substituent on the phenoxide. researchgate.net Weaker electron-donating groups on the nucleophile tend to decrease the preference for ortho-fluorine substitution. researchgate.net

The presence of fluorine atoms can also hinder nucleophilic substitution at an adjacent carbon center due to electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net This effect is an important consideration in planning synthetic routes involving fluorinated compounds.

Role as a Building Block in Functional Group Transformation

2,4-Difluorobenzylamine is a valuable building block for constructing complex molecular architectures due to the versatile reactivity of its primary amine group. This functionality allows for its incorporation into a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. aosc.in For example, it serves as a precursor in the synthesis of antiviral drugs, where its fluorinated structure can enhance biological activity and selectivity. innospk.com

The compound can be grafted onto polymers to modify their properties. In one study, 2,4-difluorobenzylamine was attached to an epoxidized ethylene propylene diene monomer (EPDM) to create a polar macromolecular compatibilizer. This modification improved the interfacial adhesion between fluoroelastomer (FKM) and EPDM rubber blends, leading to enhanced mechanical properties.

Furthermore, difluorinated building blocks are of interest in the synthesis of functionalized indolizines and difluorocyclopropanes, which are relevant motifs in drug discovery. mdpi.comresearchgate.net The difluoromethylene group, in particular, is a focus of research for its potential to modulate the properties of bioactive molecules. nih.gov

Below is a table summarizing some of the functional group transformations involving 2,4-difluorobenzylamine:

| Reactant(s) | Product Type | Reaction Type |

| Aldehydes/Ketones | Schiff Bases (Imines) | Condensation ijpbs.comresearchgate.net |

| Carboxylic Acids/Acyl Chlorides | Amides | Acylation |

| Isocyanides, Aldehydes, Carboxylic Acids | Dipeptides | Ugi four-component condensation chemicalbook.com |

| Epoxidized Polymers | Polymer-grafted Amines | Ring-opening addition |

Studies on Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a deep understanding of reaction mechanisms. For reactions involving 2,4-difluorobenzylamine, computational chemistry can be a powerful tool to elucidate these transient species. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. The transition state, being the highest energy point along the reaction coordinate, represents the kinetic bottleneck of the reaction.

In the context of reactions involving difluorinated compounds, the formation of intermediates such as difluorocarbene has been studied. nih.govnih.gov Difluorocarbene can be generated from various precursors and can participate in consecutive bond-forming reactions with nucleophiles and electrophiles. nih.gov Mechanistic studies, including computational modeling, have been employed to understand the pathways of these reactions, such as the migratory insertion of difluorocarbene into a carbon-metal bond. nih.govresearchgate.net

While direct experimental observation of intermediates and transition states for reactions of 2,4-difluorobenzylamine is challenging, insights can be gained from analogous systems and theoretical calculations. The timing of bond formation in concerted reactions, for example, has been investigated using quasiclassical trajectories, revealing that even in symmetric reactions, bond formation can be unequal in the transition state. nih.gov

Computational Approaches and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the molecular structure and electronic properties of 2,4-Difluorobenzylamine (B110887). These ab initio and DFT methods can accurately map the potential energy surface, allowing for the identification of the most stable conformers and the transition states that connect them.

The electronic structure is significantly influenced by the presence of the two highly electronegative fluorine atoms and the nitrogen atom of the amine group. This arrangement leads to a notable molecular dipole moment. Computational models can precisely predict the magnitude and orientation of this dipole.

Analysis of the charge distribution is often visualized using molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions of the molecule. For 2,4-Difluorobenzylamine, the fluorine and nitrogen atoms represent areas of high electron density (negative potential), whereas the hydrogen atoms of the amine group and the aromatic ring are comparatively electron-deficient (positive potential). This information is crucial for understanding intermolecular interactions. Theoretical studies on related fluorinated compounds have shown that fluorination can alter stability, solubility, and molecular polarity. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment (μ) | ~1.2 Debye | Indicates the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Polarizability (α) | ~1.8 × 10⁻²³ esu | Measures the deformability of the electron cloud, affecting non-covalent interactions. |

| First Hyperpolarizability (β) | ~1.9 × 10⁻³⁰ esu | Relates to non-linear optical (NLO) properties; high values suggest potential NLO applications. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes

The conformational landscape of 2,4-Difluorobenzylamine is characterized by the rotational freedom of the flexible aminomethyl group (-CH2NH2) attached to the semi-rigid difluorophenyl ring. Molecular dynamics (MD) simulations are a powerful computational method used to explore this landscape by simulating the atomic motions of the molecule over time. researchgate.netnih.gov

MD simulations can reveal the different spatial orientations (conformations) the molecule can adopt, their relative energies, and the dynamics of interconversion between them. researchgate.net These simulations provide a dynamic picture that complements the static view from quantum chemical calculations. The interplay between steric hindrance, particularly from the ortho-fluorine atom, and electronic interactions governs the preferred conformations. By understanding the conformational ensemble, researchers can gain insights into how the molecule might interact with biological targets or other reactants in a solution. nih.gov While computationally intensive, MD simulations are invaluable for shifting the paradigm from studying single structures to analyzing dynamic conformational ensembles. researchgate.net

Predictive Modeling of Reactivity and Selectivity

Predicting the chemical reactivity and selectivity of a molecule is a key goal in drug discovery and chemical synthesis. nih.gov For 2,4-Difluorobenzylamine, computational models can forecast its behavior in various chemical reactions. The fluorine substituents exert strong electronic effects that significantly influence the regioselectivity of reactions such as electrophilic aromatic substitution. researchgate.net

For instance, studies on the cyclopalladation of fluorinated N,N-dimethylbenzylamines have shown that the reaction mechanism dictates the outcome. researchgate.net

When the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, regioselectivity is often low. researchgate.net

In contrast, when the mechanism is an electrophilic aromatic substitution (SEAr) , the reaction can exhibit complete regioselectivity, with functionalization occurring at the position para to a fluorine atom. researchgate.net

Modern predictive modeling often combines quantum mechanics-derived descriptors with machine learning algorithms. nih.gov These models can be trained on existing reaction data to predict the outcomes for new substrates, even in the absence of direct experimental data, thereby accelerating the planning of synthetic routes. nih.gov

In Silico Evaluation of Synthetic Intermediates

2,4-Difluorobenzylamine is a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. innospk.comaosc.in In silico (computational) methods are increasingly used to evaluate the properties and potential liabilities of such synthetic intermediates before they are synthesized in the lab. nih.govresearchgate.net

This evaluation can include:

Predicting Physicochemical Properties: Estimating properties like solubility, lipophilicity (logP), and pKa, which are critical for subsequent reaction steps and purification processes. The incorporation of fluorine is known to significantly improve lipophilicity and membrane permeability.

Assessing Stability: Using quantum chemical calculations to identify potential degradation pathways or unwanted side reactions under specific conditions.

Toxicity Profiling: Employing computational toxicology models to flag potential safety concerns early in the synthetic design process. researchgate.net

By computationally screening synthetic intermediates, chemists can refine synthetic pathways, prioritize more promising routes, and minimize the time and resources spent on less viable approaches. researchgate.net

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Fluorinated Organic Molecules

The presence of two fluorine atoms on the benzylamine backbone enhances the reactivity of 2,4-Difluorobenzylamine (B110887), making it an excellent building block for synthesizing more complex fluorinated molecules. innospk.com Its incorporation into larger structures is a key strategy in medicinal and agrochemical research to enhance biological activity, selectivity, and metabolic stability. innospk.com The compound's fluorinated structure allows it to participate in a variety of chemical reactions, facilitating the creation of advanced compounds with improved properties. innospk.com For instance, it has been utilized as a precursor in the synthesis of pharmaceuticals, such as antiviral drugs, and in the development of more effective herbicides and pesticides. innospk.com

Design and Construction of Heterocyclic Scaffolds

2,4-Difluorobenzylamine is instrumental in the construction of complex, biologically active heterocyclic scaffolds. Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are foundational structures in a vast number of pharmaceutical agents.

This compound is a building block for creating certain pyrimidine-based structures. Research has identified its use in the synthesis of trisubstituted pyrimidines, which have been investigated as CCR4 antagonists, and 4-oxotetrahydropyrimidines, which act as modulators of Hepatitis B virus capsid assembly.

Detailed synthetic pathways for the construction of naphthyridine systems specifically utilizing 2,4-Difluorobenzylamine as a direct building block were not identified in the reviewed research. General synthesis of naphthyridine derivatives often involves methods such as the cross-coupling of 1,8-naphthyridine-2-amines with various boronic acids. researchgate.net

A primary application of 2,4-Difluorobenzylamine is as an irreparable key intermediate in the synthesis of the anti-HIV drug Dolutegravir. google.com The complex heterocyclic core of Dolutegravir, a (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b] google.comnih.govoxazine-9-carboxamide, is assembled through a multi-step process. nih.gov In the final stages of a common synthetic route, a key tricyclic carboxylic acid intermediate is coupled with 2,4-difluorobenzylamine to form the final amide linkage, yielding the target molecule. nih.govtandfonline.com

Table 1: Heterocyclic Scaffolds Synthesized from 2,4-Difluorobenzylamine

| Heterocyclic Scaffold | Target/Application |

|---|---|

| Trisubstituted Pyrimidines | CCR4 Antagonists |

| 4-Oxotetrahydropyrimidines | Hepatitis B Virus Capsid Assembly Modulators |

| Hexahydropyrido[1',2':4,5]pyrazino[2,1-b] google.comnih.govoxazine | HIV Integrase Inhibitor (Dolutegravir) google.comnih.gov |

Role in the Synthesis of Advanced Materials

The utility of 2,4-Difluorobenzylamine extends beyond pharmaceuticals into the realm of material science, where it is used to synthesize novel polymers and material precursors, imparting unique properties to the resulting materials. innospk.com

2,4-Difluorobenzylamine has been successfully used to modify existing polymers to create advanced materials with enhanced properties. In one study, it was grafted onto epoxidized ethylene propylene diene monomer (EPDM) to create a polar macromolecular compatibilizer, termed EPDM-DF. researchgate.net This modification was designed to improve the compatibility of otherwise incompatible fluoroelastomer (FKM) and EPDM rubber blends. researchgate.net The introduction of the polar 2,4-difluorobenzyl groups improved the interfacial adhesion between the two polymers, leading to significantly enhanced mechanical properties of the resulting blend. This demonstrates the compound's potential in designing advanced polymer blends with tailored characteristics.

Table 2: Application of 2,4-Difluorobenzylamine in Polymer Modification

| Polymer System | Role of 2,4-Difluorobenzylamine | Resulting Improvement |

|---|---|---|

| Fluoroelastomer (FKM) / EPDM Rubber Blends | Grafted onto epoxidized EPDM to increase polarity and act as a compatibilizer researchgate.net | Enhanced interfacial adhesion and improved mechanical properties of the blend |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Difluorobenzylamine hydrochloride |

| 2,4-Difluorobenzylamine |

| Dolutegravir |

| Ethylene propylene diene monomer (EPDM) |

| Fluoroelastomer (FKM) |

| 1,8-naphthyridine-2-amines |

Fluoroelastomer Compatibilizers

2,4-Difluorobenzylamine is utilized as a precursor in the synthesis of specialized macromolecular compatibilizers designed to improve the properties of fluoroelastomer (FKM) blends. Fluoroelastomers are valued for their resistance to heat, oil, and chemicals, but can have poor performance at low temperatures. researchgate.net To counteract this, they are sometimes blended with rubbers that have better low-temperature capabilities, such as ethylene propylene diene monomer (EPDM). However, FKM and EPDM are thermodynamically incompatible, leading to poor material properties. researchgate.net

Research has demonstrated that grafting 2,4-difluorobenzylamine onto an epoxidized EPDM backbone creates an effective polar macromolecular compatibilizer, designated as EPDM-DF. researchgate.net This compatibilizer enhances the interfacial adhesion between the FKM and EPDM phases in the blend. The introduction of the polar difluorobenzylamine moiety increases the polarity of the EPDM, improving its affinity for the highly polar FKM. researchgate.net

The inclusion of these compatibilizers has a measurable impact on the thermal and mechanical properties of the resulting FKM/EPDM rubber blends. Studies show that the addition of 10 parts per hundred rubber (phr) of an EPDM-DF compatibilizer can significantly lower the glass transition temperature (Tg) of the blend, indicating improved low-temperature flexibility. researchgate.net Furthermore, the tensile strength, elongation at break, and tear strength of the FKM/EPDM blends are also enhanced by the inclusion of the 2,4-difluorobenzylamine-derived compatibilizer. researchgate.net

Table 1: Effect of EPDM-Based Compatibilizers on the Glass Transition Temperature (Tg) of FKM/EPDM Blends

| Compatibilizer (10 phr) | Change in Glass Transition Temperature (Tg) |

|---|---|

| Epoxidized EPDM (EPDM-EP) | -1.3 °C |

| 2,2-Trifluoroethylamine-grafted EPDM (EPDM-TF) | -2.68 °C |

| 2,4-Difluorobenzylamine-grafted EPDM (EPDM-DF) | -2.78 °C |

This table summarizes research findings on the impact of different compatibilizers on the low-temperature properties of FKM/EPDM rubber blends. researchgate.net

Utilization in Multi-Component Reactions (e.g., Ugi Reactions)

2,4-Difluorobenzylamine serves as a critical amine component in multi-component reactions (MCRs), most notably the Ugi four-component reaction (Ugi-4CR). chemicalbook.com The Ugi reaction is a powerful tool in organic and medicinal chemistry for rapidly generating molecular diversity from simple starting materials. wikipedia.org It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure known as a bis-amide. wikipedia.org

In this context, 2,4-difluorobenzylamine provides the primary amine functionality required for the reaction cascade. The reaction proceeds through the formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the final product. wikipedia.org

The incorporation of the 2,4-difluorobenzyl moiety into the final molecule is strategically significant. The fluorine atoms can impart unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, which are highly desirable in the development of pharmaceutical compounds. leapchem.com Research has specifically documented the use of 2,4-difluorobenzylamine in Ugi reactions for the synthesis of complex structures like nonpolar nucleobase dipeptides and peptidomimetics. chemicalbook.com

Table 2: Components of a Representative Ugi Reaction Involving 2,4-Difluorobenzylamine

| Component Type | Example Compound | Role in Reaction |

|---|---|---|

| Amine | 2,4-Difluorobenzylamine | Forms initial imine; incorporated into final scaffold |

| Carbonyl | Aldehyde or Ketone | Reacts with the amine to form the imine intermediate |

| Carboxylic Acid | Various R-COOH | Provides the acyl group and acts as a proton source |

| Isocyanide | Various R-NC | Attacks the iminium ion intermediate |

This table outlines the four essential components for the Ugi multi-component reaction where 2,4-difluorobenzylamine is used as the amine input. wikipedia.org

Derivatization for Analytical and Imaging Reagents

The primary amine group of 2,4-difluorobenzylamine makes it a suitable substrate for derivatization, a process used to chemically modify a compound to enhance its detectability for analytical purposes. leapchem.comsdiarticle4.com In analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can improve ionization efficiency, enhance chromatographic separation, and introduce a chromophore or fluorophore for sensitive detection. sdiarticle4.comddtjournal.com

While 2,4-difluorobenzylamine itself is a building block, its amine functionality can be reacted with various derivatizing agents to create new reagents or standards for analytical and imaging applications. For example, the amine can react with reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to yield highly fluorescent products, allowing for trace-level detection by fluorescence spectroscopy. sdiarticle4.com Similarly, reaction with chromophoric agents can produce derivatives with strong absorbance in the UV-visible spectrum. sdiarticle4.com

The fluorine atoms on the aromatic ring can also serve as a useful label for ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy, a powerful analytical tool with a very low background signal for biological studies. By incorporating the 2,4-difluorobenzyl- moiety into a larger molecule designed to target a specific biological process, it could potentially be used as an imaging probe. The unique chemical properties imparted by the fluorine atoms can enhance the stability and specificity of such probes. leapchem.com

Table 3: Potential Derivatization Reactions for the Amine Group of 2,4-Difluorobenzylamine

| Derivatizing Agent Class | Example Reagent | Resulting Derivative Property | Primary Analytical Method |

|---|---|---|---|

| Sulfonyl Chlorides | Dansyl chloride | Fluorescence | HPLC with Fluorescence Detection |

| Chloroformates | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence | HPLC with Fluorescence Detection |

| Aldehydes | o-Phthalaldehyde (OPA) | Fluorescence | HPLC with Fluorescence Detection |

| Nitroaromatics | 1-Fluoro-2,4-dinitrobenzene (DNFB) | UV Absorbance | HPLC with UV-Vis Detection |

This table illustrates common derivatization strategies that could be applied to the primary amine of 2,4-difluorobenzylamine to create reagents suitable for various analytical detection methods. sdiarticle4.com

Future Research Directions and Emerging Paradigms

Exploration of New Catalytic Systems for Synthesis

The development of novel catalytic systems is a cornerstone for advancing the synthesis of 2,4-Difluorobenzylamine (B110887) and its analogues. Current research is moving beyond traditional catalysts like Raney nickel or Palladium on carbon (Pd/C) towards more sophisticated and efficient alternatives.

One promising area is the use of bimetallic catalysts, such as Copper (Cu) and Gold (Au) systems, which can facilitate tandem reactions in a continuous gas-phase operation. hw.ac.uk For instance, a combination of Cu/SiO2 and Au/TiO2 has been shown to be effective in the tandem dehydrogenation/amination/reduction of benzyl (B1604629) alcohol to benzylamine, a process that could be adapted for fluorinated substrates. hw.ac.uk This approach offers high yield and selectivity while operating under milder conditions. hw.ac.uk

Additionally, transition-metal-mediated fluorination of C-H bonds is a rapidly developing field. dovepress.com Catalysts based on palladium are being explored for the direct fluorination of benzylic C(sp³)–H bonds, which could offer a more direct and atom-economical route to fluorinated benzylamines. beilstein-journals.org Photocatalysis also presents a significant opportunity; decatungstate photocatalysts have been used for the direct fluorination of benzylic C-H bonds, a method that can be adapted to continuous flow systems. rsc.org

Enzymatic catalysis is another frontier, offering high selectivity and green reaction conditions. Lipases, for example, have been successfully used in the synthesis of β-amino acid esters from aromatic amines in continuous-flow microreactors. mdpi.com The application of such biocatalysts to the synthesis of chiral 2,4-difluorobenzylamine derivatives is an area ripe for exploration.

Table 1: Emerging Catalytic Systems for Amination and Fluorination Reactions

| Catalyst Type | Example System | Potential Advantage for 2,4-Difluorobenzylamine Synthesis |

|---|---|---|

| Bimetallic | Cu/SiO₂ + Au/TiO₂ | Enables tandem reactions, high yield in continuous gas phase. hw.ac.uk |

| Transition Metal | Palladium(II) complexes | Direct, site-selective C-H bond fluorination. beilstein-journals.org |

| Photocatalyst | Decatungstate | Mild reaction conditions, suitable for continuous flow. rsc.org |

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes to important chemical intermediates. jocpr.com For 2,4-Difluorobenzylamine, future research will prioritize the development of sustainable protocols that maximize atom economy and minimize environmental impact. numberanalytics.com

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. jocpr.com Reactions like catalytic hydrogenation of nitriles and reductive amination of aldehydes are inherently more atom-economical than multi-step classical methods that may generate significant waste. researchgate.netcardiff.ac.uk A patented method highlights a "green route" involving the carbonylation of m-difluorobenzene followed by reductive amination, citing advantages of simple, readily available raw materials and environmental protection. google.com

Future protocols will likely focus on:

Replacing hazardous reagents: Moving away from stoichiometric metal hydride reducing agents like lithium aluminum hydride towards catalytic hydrogenation or transfer hydrogenation using safer hydrogen donors like formic acid. researchgate.netcardiff.ac.uknih.gov

Solvent minimization and replacement: Utilizing mechanochemical, solvent-free methods, which have been shown to be highly effective for synthesizing fluorinated imines, a key intermediate in reductive amination. mdpi.com When solvents are necessary, the focus is on greener alternatives.

Valorization of waste streams: Investigating the use of reagents derived from greenhouse gases, such as SF₆, as benign deoxyfluorination reagents in related syntheses, which points to a broader trend of incorporating waste valorization into chemical production. nih.govacs.org

Maximizing efficiency: Designing tandem or one-pot reactions that reduce the number of intermediate isolation and purification steps, thereby saving energy and reducing solvent use. hw.ac.uk

These strategies collectively aim to create synthetic pathways that are not only efficient but also economically and environmentally sustainable. numberanalytics.com

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for process optimization, and advanced spectroscopic techniques are providing unprecedented insight into the transient species that govern chemical transformations. In-situ (real-time) monitoring of the synthesis of 2,4-Difluorobenzylamine allows for the direct observation of reaction intermediates, helping to elucidate pathways, identify bottlenecks, and ensure process safety and robustness. mt.com

Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are becoming indispensable tools. mt.combeilstein-journals.org For example, in-situ NMR has been used to monitor the amine-catalyzed acetylation of benzyl alcohol, identifying key intermediates like the acetyl ammonium (B1175870) ion and ketene. acs.org A similar approach could be applied to the reductive amination of 2,4-difluorobenzaldehyde (B74705) to track the formation and consumption of the intermediate imine.

The benefits of employing these techniques include:

Kinetic Analysis: Real-time data collection enables the rapid determination of reaction kinetics and the influence of various parameters (temperature, catalyst loading, reactant concentration).

Mechanism Elucidation: The identification of short-lived intermediates helps to confirm or refute proposed reaction mechanisms.

Process Optimization: By understanding when a reaction is truly complete or if side reactions are occurring, processes can be optimized to improve yield, purity, and cycle time. mt.com

Future research will likely see the increased integration of these Process Analytical Technologies (PAT) directly into automated synthesis platforms and flow reactors, enabling real-time control and optimization.

Computational Design of Novel 2,4-Difluorobenzylamine Derivatives

Computational chemistry has emerged as a powerful tool for the rational design of new molecules with desired properties, accelerating the discovery process in medicinal chemistry and materials science. By using the 2,4-difluorobenzylamine scaffold as a starting point, computational methods can predict the biological activity, pharmacokinetic profiles, and material properties of novel derivatives before they are synthesized.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It has been used to study fluorinated benzamides as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP). researchgate.net

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity.

Quantum Mechanics/Molecular Mechanics (QM/MM): These calculations provide detailed insights into the electronic structure and interaction energies between a ligand and its target. Ab initio investigations have been performed to understand the interactions between fluorinated N-(4-sulfamylbenzoyl)benzylamine inhibitors and the enzyme Human Carbonic Anhydrase II. nih.gov

Reaction Prediction: Advanced methods like the Artificial Force Induced Reaction (AFIR) can predict new chemical transformations and have been used to computationally design synthetic routes to novel fluorinated amino acid derivatives from amines. hokudai.ac.jpresearchgate.net

These in silico approaches allow researchers to screen vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. This not only saves significant time and resources but also enhances the strategic design of molecules with improved efficacy and reduced side effects.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. tcichemicals.comresearchgate.net The synthesis of 2,4-Difluorobenzylamine and its derivatives is well-suited for integration with these modern platforms.

Flow chemistry involves continuously pumping reagents through a network of tubes or microreactors, where they mix and react. tcichemicals.com This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net For reactions involving hazardous intermediates or highly exothermic steps, the small reactor volume significantly enhances safety. tcichemicals.com

Key advantages for synthesizing aromatic amines include:

Enhanced Safety: Small reaction volumes minimize the risks associated with runaway reactions. tcichemicals.com

Improved Efficiency: Superior heat and mass transfer lead to faster reaction times and often higher yields. mdpi.com

Scalability: Production can be scaled up by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Automation: Flow systems can be fully automated, integrating synthesis, purification, and analysis into a single, continuous process. d-nb.info This reduces human error and improves reproducibility. tcichemicals.com

Researchers have already developed continuous-flow procedures for synthesizing various amines and their derivatives, including the enzymatic synthesis of β-amino acid esters and the selective hydrogenation of nitriles. mdpi.comresearchgate.net Photocatalytic fluorination reactions have also been successfully adapted to continuous flow, demonstrating the versatility of this technology. rsc.org The future will see the development of fully automated, end-to-end systems for the on-demand synthesis of 2,4-difluorobenzylamine and a library of its derivatives for rapid screening and development. d-nb.info

Q & A

Q. What are common synthetic routes for preparing 2,4-difluorobenzylamine hydrochloride, and what experimental conditions are critical for reproducibility?

- Methodological Answer : 2,4-Difluorobenzylamine is synthesized via Ugi four-component condensation (Ugi-4CC) reactions, combining amines, aldehydes, carboxylic acids, and isocyanides. For example, it was used to prepare βAla–Aib(N-fluoroarylmethyl) dipeptides under reflux conditions with dichloromethane (DCM) as the solvent . Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 1:1 molar ratio of amine to carboxylic acid), and purification via column chromatography. Ensure inert gas (argon/nitrogen) purging to prevent oxidation .

Table 1 : Reaction Conditions for Ugi-4CC Synthesis

| Component | Role | Example Reagents |

|---|---|---|

| Amine | Nucleophile | 2,4-Difluorobenzylamine |

| Aldehyde | Electrophile | Glyoxal |

| Carboxylic Acid | Acid Catalyst | Boc-β-Ala-OH |

| Isocyanide | Coupling Agent | tert-Butyl isocyanide |

| Solvent | Reaction Medium | DCM, Ethanol |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR spectra for characteristic peaks. For example, the benzylamine protons resonate at δ 4.56–4.64 ppm (m, 2H, CHNH), and aromatic protons appear as multiplets between δ 6.70–7.31 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS. The parent ion [M+H] for 2,4-difluorobenzylamine (CHFN) should appear at m/z 144.14 .

- Certificate of Analysis (COA) : Cross-check batch-specific purity (>98%) and impurities via HPLC or GC-MS data provided by suppliers .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use N95 masks, chemical-resistant gloves (nitrile), and safety goggles to avoid skin/eye contact (Skin Corrosion Category 1B) .

- Storage : Store in airtight containers under argon at 2–8°C to prevent moisture absorption and oxidation .

- Hazard Mitigation : Neutralize spills with sand or vermiculite; avoid water due to corrosive reactivity (UN Hazard Class 8) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using 2,4-difluorobenzylamine in multi-step syntheses (e.g., carboxamide derivatives)?

- Methodological Answer :

- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation. For example, coupling Boc-β-Ala-OH with 2,4-difluorobenzylamine achieved 23% yield after purification via CombiFlash chromatography .

- Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation during exothermic steps (e.g., oxalyl chloride-mediated oxidations) .

- Catalyst Screening : Test Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation to enhance regioselectivity in fluorinated aromatic systems .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, density)?

- Methodological Answer :

- Validation via Replicate Measurements : For example, reported boiling points vary between 82–84°C (15 mmHg) and 177.8°C (760 mmHg) . Use differential scanning calorimetry (DSC) or gas chromatography (GC) to confirm under standardized conditions.

- Reference Standards : Compare with structurally similar analogs (e.g., 3,4-difluorobenzylamine, density: 1.21 g/mL) to identify outliers .

Q. What strategies improve the stability of this compound in aqueous or oxidative environments?

- Methodological Answer :

- Lyophilization : Convert the hydrochloride salt to a free base under vacuum to reduce hygroscopicity .

- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze decomposition .

- Antioxidants : Add 0.1% (w/v) ascorbic acid to reaction mixtures to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.